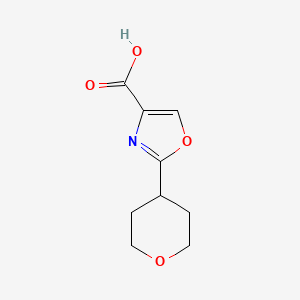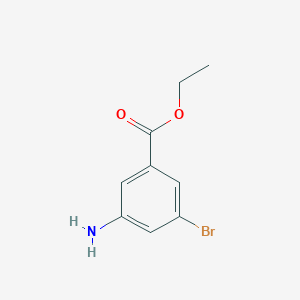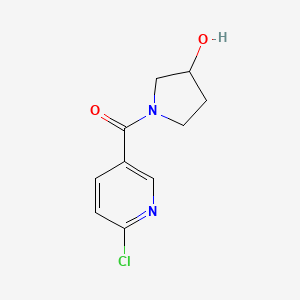![molecular formula C7H5ClIN3 B1428446 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1060815-92-0](/img/structure/B1428446.png)
4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is an organic compound with the molecular formula C7H5ClIN3. It is a derivative of pyrrolopyrimidine, characterized by the presence of chlorine and iodine atoms at the 4 and 5 positions, respectively, and a methyl group at the 2 position.
Mechanism of Action
Target of Action
It’s known that pyrrolopyrimidine derivatives are often employed in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors . Kinases are proteins that play a crucial role in signal transduction pathways, regulating cellular activities such as cell division, metabolism, and cell death .
Mode of Action
Chemically, pyrrolopyrimidines demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions . These reactions could potentially lead to changes in the target proteins, thereby altering their function.
Biochemical Pathways
The downstream effects would depend on the specific kinases inhibited and could include changes in cell proliferation, differentiation, and survival .
Result of Action
As a potential kinase inhibitor, it could potentially inhibit the activity of specific kinases, leading to alterations in cellular signaling pathways and potentially impacting processes such as cell growth and apoptosis .
Action Environment
It’s known that the compound should be stored at room temperature, in a sealed storage, away from moisture and light . These conditions suggest that the compound’s stability and efficacy could potentially be affected by factors such as temperature, humidity, and light exposure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the iodination of 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. One common method includes dissolving 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine in dimethylformamide (DMF) and adding N-iodosuccinimide (NIS) at 0°C. The reaction mixture is then stirred at room temperature overnight. After the reaction is complete, the mixture is poured into a saturated sodium thiosulfate solution, filtered, and washed with water. The product is then dried under vacuum to obtain this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Suzuki Coupling: The iodine atom can participate in Suzuki coupling reactions with boronic acids to form carbon-carbon bonds.
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF).
Suzuki Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like tetrahydrofuran (THF) or toluene.
Electrophilic Aromatic Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products Formed
Nucleophilic Substitution: Substituted pyrrolopyrimidines with various functional groups.
Suzuki Coupling: Biaryl compounds.
Electrophilic Aromatic Substitution: Halogenated or nitrated pyrrolopyrimidines.
Scientific Research Applications
4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly kinase inhibitors used in cancer therapy.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of complex organic molecules
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the iodine and methyl groups, making it less versatile in certain chemical reactions.
5-Iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine:
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but without the methyl group, impacting its steric and electronic properties
Uniqueness
4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both chlorine and iodine atoms, as well as a methyl group. This combination of substituents enhances its reactivity and allows for a broader range of chemical transformations and applications compared to its analogs .
Properties
IUPAC Name |
4-chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClIN3/c1-3-11-6(8)5-4(9)2-10-7(5)12-3/h2H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKRSMDMXVKCAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CN2)I)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735305 | |
| Record name | 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060815-92-0 | |
| Record name | 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060815-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B1428363.png)





![Benzenamine, 4-[(2-propen-1-yloxy)methyl]-](/img/structure/B1428373.png)
![1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B1428374.png)





![1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B1428386.png)
